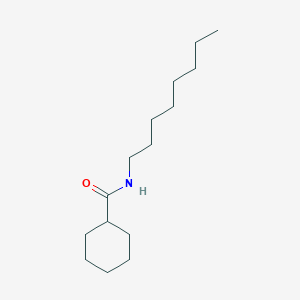

N-octylcyclohexanecarboxamide

Descripción

N-Octylcyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring substituted with an octyl chain via an amide linkage. The octyl chain imparts significant lipophilicity, making it suitable for applications requiring lipid solubility, such as surfactant formulations or bioactive molecule delivery systems.

Propiedades

Fórmula molecular |

C15H29NO |

|---|---|

Peso molecular |

239.4 g/mol |

Nombre IUPAC |

N-octylcyclohexanecarboxamide |

InChI |

InChI=1S/C15H29NO/c1-2-3-4-5-6-10-13-16-15(17)14-11-8-7-9-12-14/h14H,2-13H2,1H3,(H,16,17) |

Clave InChI |

NIWNFEABZJZVCA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1CCCCC1 |

SMILES canónico |

CCCCCCCCNC(=O)C1CCCCC1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

N-Octylbicycloheptenedicarboximide (CAS 113-48-4)

- Structure : Contains a bicycloheptene dicarboximide core with a 2-ethylhexyl substituent.

- Synthesis : Produced via reaction of Nadic anhydride with 2-ethylhexylamine .

- Applications : Functions as an insecticide synergist, enhancing the efficacy of pyrethroids by inhibiting detoxifying enzymes in pests.

- Key Differences : The bicyclic core and shorter branched alkyl chain (vs. linear octyl) reduce conformational flexibility and alter lipophilicity (logP ≈ 4.2 estimated) compared to N-octylcyclohexanecarboxamide (logP ≈ 5.5 predicted) .

2-Hydroxy-1-cyclohexanecarboxamide

- Structure : Features a hydroxyl group on the cyclohexane ring adjacent to the carboxamide.

- Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility (≈15 mg/mL estimated) compared to N-octylcyclohexanecarboxamide (≈0.1 mg/mL predicted). This makes it more suitable for pharmaceutical applications requiring bioavailability .

N-(5-Chloro-2-Hydroxyphenyl)cyclohexanecarboxamide (CAS 428839-99-0)

- Structure : Combines a chloro-hydroxyphenyl group with the cyclohexanecarboxamide core.

- Properties : The aromatic chloro and hydroxy groups introduce electronic effects, lowering pKa (≈8.5 vs. ≈10 for N-octyl derivative) and enabling interactions with biological targets (e.g., enzyme active sites). Molecular weight (253.72 g/mol) is significantly lower than N-octylcyclohexanecarboxamide (≈297.5 g/mol) .

N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| N-Octylcyclohexanecarboxamide | ~297.5 | ~5.5 | ~0.1 mg/mL | Linear octyl, cyclohexane |

| N-Octylbicycloheptenedicarboximide | 275.4 | ~4.2 | Insoluble | Bicyclic core, 2-ethylhexyl |

| 2-Hydroxy-1-cyclohexanecarboxamide | 169.2 | ~1.8 | ~15 mg/mL | Hydroxyl, cyclohexane |

| N-(5-Chloro-2-hydroxyphenyl) derivative | 253.7 | ~3.0 | ~2 mg/mL | Chloro, hydroxyphenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.